molecular formula C19H17N3O2 B2858896 1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1172783-48-0

1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B2858896
CAS RN: 1172783-48-0
M. Wt: 319.364
InChI Key: KRNICKZMXZVARN-UHFFFAOYSA-N
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Description

“1-Benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . This compound is part of a larger class of compounds known as oxadiazoles, which have been synthesized by various research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the synthesis of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Synthesis and Prediction of Biological Activity

A study on the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems was conducted through a one-pot condensation process. The structures of these compounds were confirmed using various spectroscopic methods. Biological activity predictions were made using the PASS prediction tool, indicating potential for diverse biological applications (Kharchenko, Detistov, & Orlov, 2008).

Anticancer and Antitubercular Agents

A combined pharmacophore and molecular docking-based in silico study of pyrrolyl 1,3,4-oxadiazole benzothioate derivatives highlighted their synthesis as potential antitubercular agents. Preliminary results showed moderate to good antitubercular activity, with the nature of substituents affecting biological activity (Joshi et al., 2015).

Optoelectronic Properties for OLEDs

The optical and electronic properties of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives were studied for their potential use in organic light-emitting diodes (OLEDs). The study found these derivatives to be promising candidates for luminescent materials and electron transport materials, based on their charge transport properties (Sun & Jin, 2017).

Antimicrobial Activity

The synthesis of new azole, diazole, and triazole derivatives based on p-aminobenzoic acid, containing benzimidazole, oxadiazole, and other moieties, showed good bactericidal activity against various bacterial strains, outperforming ampicillin in some cases. This indicates the potential for developing new antimicrobial compounds based on the 1-phenyl-5-oxopyrrolidine scaffold (Sapijanskaitė-Banevič et al., 2021).

Synthesis of Tetrahydropyridines as Anticancer Agents

A study focused on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines to explore their anticancer activities. This research highlights the potential of such compounds as novel anticancer agents, with the synthesis process and biological activity profiles providing a basis for further investigation into their therapeutic applications (Redda & Gangapuram, 2007).

properties

IUPAC Name

1-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-17-11-16(13-22(17)12-14-7-3-1-4-8-14)19-20-18(21-24-19)15-9-5-2-6-10-15/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNICKZMXZVARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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